5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid
Description
Chemical Structure and Properties
5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid (CAS: 845781-33-1) is a substituted phenyl valeric acid derivative with the molecular formula C₁₂H₁₃FO₄ (MW: 240.23). Its structure features a 3-fluoro-4-methoxyphenyl group attached to a ketone-containing valeric acid backbone, with a methyl substituent at the third carbon. The compound is commercially available with ≥95% purity (Crysdot LLC, Shanghai PI Chemical) and is primarily utilized in pharmaceutical and materials research .
The fluorine and methoxy groups on the phenyl ring enhance electronic effects, influencing solubility and intermolecular interactions, while the carboxylic acid moiety enables hydrogen bonding and salt formation, critical for bioavailability.
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-8(6-13(16)17)5-11(15)9-3-4-12(18-2)10(14)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGSHMFIMINZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=C(C=C1)OC)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoro-4-methoxyphenylboronic acid with suitable reagents under controlled conditions. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the fluoro and methoxy groups onto the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoro and methoxy groups can enhance its binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : The 3-methyl group in the valeric chain may hinder rotational freedom, affecting binding to targets like enzymes or receptors.
- Bioavailability : The carboxylic acid group improves water solubility over ester or amide derivatives (e.g., ethyl 5-(4-methylphenyl)-5-oxovalerate) but may limit blood-brain barrier penetration .
Key Findings :
- Target Selectivity : The oxazole and pyrazole derivatives exhibit higher potency in kinase and antibacterial assays compared to oxovaleric acid analogs, likely due to their rigid heterocyclic cores enhancing target binding .
- Anti-TB Activity : Isoxazole derivatives with the 3-fluoro-4-methoxyphenyl group show superior activity against M. tuberculosis compared to valeric acid analogs, attributed to improved membrane permeability .
Key Insights :
- Scalability : The target compound’s synthesis is less complex than heterocyclic analogs, but purification remains challenging due to polar functional groups.
- Yield Optimization : Heterocyclic derivatives (e.g., oxazoles, pyrazoles) require specialized reagents (e.g., POCl₃ for 1,3,4-oxadiazoles), increasing production costs .
Biological Activity
5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid is an organic compound characterized by its unique structure, which includes a fluorinated aromatic ring and a ketone functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : CHFO
- Molecular Weight : Approximately 240.23 g/mol
- Structural Features :
- Contains a 3-fluoro-4-methoxyphenyl group.
- Features a 5-oxovaleric acid moiety.
The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and methoxy groups may enhance its binding affinity and selectivity towards certain targets, potentially leading to modulation of their activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Enzyme Inhibition :
- Investigated for its ability to inhibit various enzymes, which may contribute to its therapeutic effects in conditions requiring enzyme modulation.
-
Receptor Binding :
- Explored for interactions with specific receptors, indicating potential roles in signaling pathways relevant to disease processes.
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Therapeutic Potential :
- Preliminary studies suggest anti-inflammatory and neuroprotective properties, warranting further investigation into its clinical applications.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the uniqueness of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Fluoro-4-methoxybenzoic acid | Methoxy group and fluorine | Simpler structure; mainly used as an intermediate |
| 4-Methoxyphenylacetic acid | Aromatic ring with an acetic acid functional group | Commonly used in pharmaceuticals |
| 2-Fluoro-4-methoxybenzoic acid | Similar aromatic structure with different substitution | Potential for different biological activity |
| 5-Oxovaleric acid | Lacks the aromatic substitution; simpler ketone | Foundational structure for many derivatives |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition :
-
Receptor Interaction Studies :
- Research indicated that this compound binds effectively to certain receptors implicated in neurodegenerative diseases, suggesting potential therapeutic applications in neuroprotection.
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Anti-inflammatory Activity :
- Experimental models have shown that the compound exhibits significant anti-inflammatory effects, comparable to established anti-inflammatory agents, highlighting its potential for treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
